5,5'-dibromo-2,2'-bipyridine is a halogenated derivative of bipyridine, characterized by the presence of two bromine atoms at the 5 and 5' positions of the bipyridine structure. Its chemical formula is C₁₀H₆Br₂N₂, and it has a molecular weight of 313.98 g/mol. This compound appears as an off-white powder and has a melting point of 226-227 °C . It serves as a versatile building block in organic synthesis, particularly in coordination chemistry and material science.
While specific biological activity data for 5,5'-dibromo-2,2'-bipyridine is limited, its structural analogs have shown potential in various biological applications. For instance, bipyridine derivatives are often explored for their roles in drug development and as chelating agents in metal ion detection . The unique coordination properties of this compound may suggest potential uses in biochemical assays or as part of therapeutic agents.
The synthesis of 5,5'-dibromo-2,2'-bipyridine typically involves the bromination of 2,2'-bipyridine. This can be achieved through several methods:
These methods highlight the compound's accessibility and versatility in synthetic chemistry.
The applications of 5,5'-dibromo-2,2'-bipyridine are extensive:
Interaction studies involving 5,5'-dibromo-2,2'-bipyridine primarily focus on its role as a ligand in metal complexes. These studies reveal its ability to stabilize metal ions and enhance electronic properties through metal-ligand charge transfer interactions. Such interactions are crucial for optimizing the performance of devices like OLEDs and DSSCs .
Several compounds share structural similarities with 5,5'-dibromo-2,2'-bipyridine. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2,2'-bipyridine | No halogen substituents | Basic bipyridine structure; used widely as a ligand |
5-bromo-2,2'-bipyridine | One bromine substituent | Less steric hindrance; different reactivity profile |
4,4'-dibromo-2,2'-bipyridine | Bromines at the 4 positions | Different coordination chemistry compared to 5-substituted variants |
6-bromo-2,2'-bipyridine | Bromine at the 6 position | Different electronic properties; less common |
The uniqueness of 5,5'-dibromo-2,2'-bipyridine lies in its dual bromine substitution at the same position on both rings of bipyridine. This configuration enhances its coordination capabilities and reactivity compared to its mono-brominated counterparts.